molecular formula C18H25ClN4O2 B13393160 tert-butyl (3R)-3-(2-amino-7-chloro-1H-1,3-benzodiazol-1-yl)azepane-1-carboxylate

tert-butyl (3R)-3-(2-amino-7-chloro-1H-1,3-benzodiazol-1-yl)azepane-1-carboxylate

Cat. No.: B13393160
M. Wt: 364.9 g/mol
InChI Key: RLOMMSBIWKGLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

tert-butyl 3-(2-amino-7-chlorobenzimidazol-1-yl)azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O2/c1-18(2,3)25-17(24)22-10-5-4-7-12(11-22)23-15-13(19)8-6-9-14(15)21-16(23)20/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOMMSBIWKGLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)N2C3=C(C=CC=C3Cl)N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps :

    Formation of the benzoimidazole ring: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the azepane ring: The benzoimidazole intermediate is then reacted with an appropriate azepane derivative in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like triethylamine.

    Formation of the tert-butyl ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoimidazole ring can be reduced under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Reduced benzoimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate involves its interaction with specific molecular targets. The benzoimidazole ring can interact with enzyme active sites, potentially inhibiting their activity. The azepane ring may enhance the compound’s binding affinity and specificity. The chloro group can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azepane Carboxylate Family
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent(s) Key Structural Differences Reference
tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate 1587637-72-6 C₁₂H₂₃NO₃ 229.32 Hydroxymethyl group at C3 Lacks benzodiazolyl group; simpler substituent with lower molecular weight.
tert-butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate 2381149-47-7 C₁₃H₂₂N₄O₂ 266.34 1H-triazol-5-yl group at C3 Triazole ring replaces benzodiazolyl; altered heterocyclic interactions.
tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate 2839975-04-9 C₁₂H₂₀F₂NO₃ 267.29 Difluoro and hydroxy groups at C3 and C6 Fluorine atoms enhance lipophilicity; hydroxyl group introduces polarity.
tert-butyl (3R,4S)-4-(4-ethoxyphenyl)-3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate N/A C₂₁H₃₁NO₆S 425.54 Ethoxyphenyl and methylsulfonyl groups Piperidine core (6-membered) vs. azepane (7-membered); sulfonate ester functionality.
Functional and Pharmacological Comparisons
  • Benzodiazolyl vs. In contrast, the triazolyl group (C₂H₂N₃) in the analogue offers hydrogen-bonding capabilities but reduced steric bulk . The 7-chloro substituent in the target compound may enhance metabolic stability compared to non-halogenated analogues .
  • Impact of Ring Size: Azepane (7-membered) vs.
  • Stereochemical Variations :

    • The (3R) configuration in the target compound contrasts with the (3S) configuration in the triazolyl analogue , which may lead to divergent binding affinities in chiral environments.

Notes

  • Stereochemical Purity : The (3R) configuration in the target compound is critical for its intended bioactivity; enantiomeric impurities could nullify efficacy .
  • Commercial Availability : Many analogues (e.g., hydroxymethyl and triazolyl derivatives) are available at research-scale quantities, though prices vary significantly by supplier.
  • Regulatory Status: All compounds listed are labeled “for research use only”, emphasizing their experimental, non-therapeutic applications .

Biological Activity

tert-butyl (3R)-3-(2-amino-7-chloro-1H-1,3-benzodiazol-1-yl)azepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H25ClN4O2C_{18}H_{25}ClN_{4}O_{2}, and it has a molecular weight of approximately 360.87 g/mol. The compound features a tert-butyl group, an azepane ring, and a benzodiazole moiety, which contribute to its pharmacological properties.

Structural Features

Feature Description
tert-butyl Group Provides steric hindrance and lipophilicity
Azepane Ring Contributes to conformational flexibility
Benzodiazole Moiety Implicated in various biological activities

Research indicates that this compound acts primarily as an inhibitor of histone demethylases , enzymes critical for regulating gene expression through epigenetic modifications. This inhibition can lead to altered gene expression profiles, which may be beneficial in cancer therapy and other diseases related to epigenetic dysregulation .

Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Oncology : By modulating gene expression through histone demethylase inhibition, it may enhance anti-cancer effects.
  • Neurobiology : Potential applications in neurodegenerative diseases where epigenetic changes play a role.

Case Studies and Research Findings

  • Histone Demethylase Inhibition : In vitro studies demonstrated that tert-butyl (3R)-3-(2-amino-7-chloro-1H-benzodiazol-1-yl)azepane-1-carboxylate effectively inhibits specific histone demethylases, leading to increased levels of trimethylated histones associated with active gene transcription.
  • Cell Proliferation Assays : Various assays have shown that the compound can reduce the proliferation of cancer cell lines by inducing apoptosis through epigenetic mechanisms. This effect was particularly noted in breast and prostate cancer models .
  • Binding Affinity Studies : Interaction studies revealed strong binding affinity to proteins involved in gene regulation, suggesting its potential as a lead compound for drug development targeting epigenetic pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of tert-butyl (3R)-3-(2-amino-7-chloro-1H-benzodiazol-1-yl)azepane-1-carboxylate, a comparison with structurally similar compounds is beneficial:

Compound Name Structural Features Unique Aspects
Tert-butyl 3-(2-chloro-1H-benzodiazol-1-yl)azepane-1-carboxylateSimilar azepane and benzodiazole structureLacks amino group
NazartinibThird-generation epidermal growth factor receptor inhibitorSelective for mutant forms of receptors
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylatePiperidine instead of azepaneDifferent ring structure affects biological activity

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